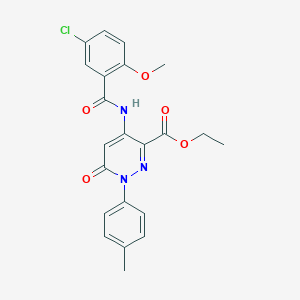

ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(5-chloro-2-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative characterized by a 5-chloro-2-methoxybenzamido substituent at position 4 and a 4-methylphenyl group at position 1. The dihydropyridazine core, combined with these functional groups, confers unique physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O5/c1-4-31-22(29)20-17(24-21(28)16-11-14(23)7-10-18(16)30-3)12-19(27)26(25-20)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMMHQFBVJSVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

Antimicrobial and Anticancer Potential

- Chlorine-Substituted Analogs : Ethyl 4-(2-chlorobenzamido) derivatives demonstrate moderate antimicrobial activity, likely due to halogen-mediated disruption of bacterial membranes .

- Methoxy-Substituted Analogs : Ethyl 4-(3-methoxybenzamido) derivatives show enhanced solubility, which may improve pharmacokinetics in drug delivery systems .

- Fluorine-Substituted Analogs : Fluorophenyl derivatives (e.g., 4-F) exhibit anti-inflammatory properties, suggesting the target compound’s 5-Cl-2-OMe groups could similarly modulate inflammatory pathways .

Enzyme Inhibition Mechanisms

- Pyridazine derivatives with electron-withdrawing groups (e.g., Cl, NO₂) often act as enzyme inhibitors by interacting with catalytic residues . For instance, nitro-substituted analogs in inhibit kinases with IC₅₀ values <1 µM, implying the target compound’s chlorine may confer analogous activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.